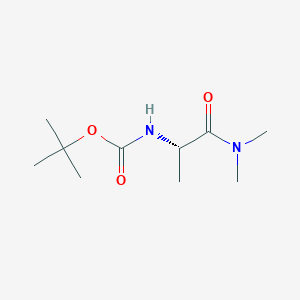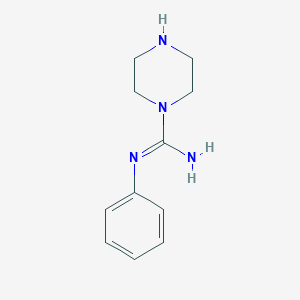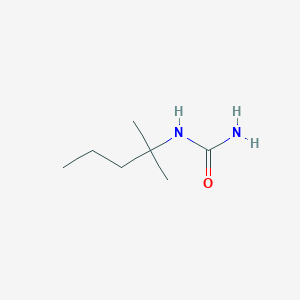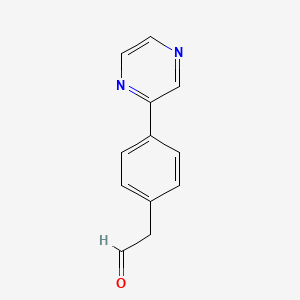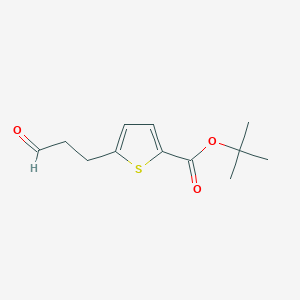![molecular formula C10H11ClN4O B8347078 [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol](/img/structure/B8347078.png)
[3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol is an organic compound that features a pyrazole ring substituted with a chloro group and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol typically involves the reaction of 3,5-dimethylpyrazole with a chlorinated pyrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with methanol to introduce the methanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a pyrazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its pyrazole ring is known to exhibit various biological activities, including anti-inflammatory and antimicrobial properties. Researchers are investigating its potential as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The chloro and methanol groups can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol, known for its use in coordination chemistry and as a blocking agent for isocyanates.
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine: A structurally similar compound with a pyridine ring instead of a pyrazine ring.
Tris(3,5-dimethyl-1-pyrazolyl)methane: A ligand used in coordination chemistry, featuring three pyrazole rings.
Uniqueness
This compound is unique due to its combination of a pyrazole ring with a chloro group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C10H11ClN4O |
|---|---|
分子量 |
238.67 g/mol |
IUPAC 名称 |
[3-chloro-5-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C10H11ClN4O/c1-6-3-7(2)15(14-6)9-4-12-8(5-16)10(11)13-9/h3-4,16H,5H2,1-2H3 |
InChI 键 |
WULBTSIEAHBRRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C2=CN=C(C(=N2)Cl)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


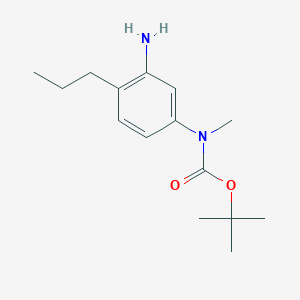
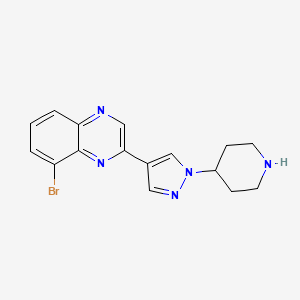
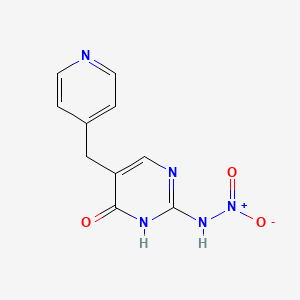
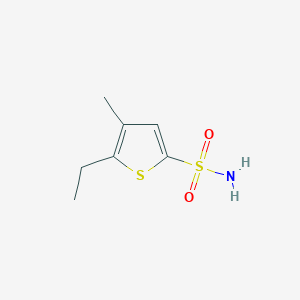
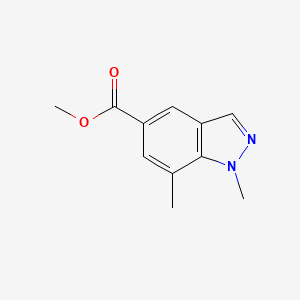

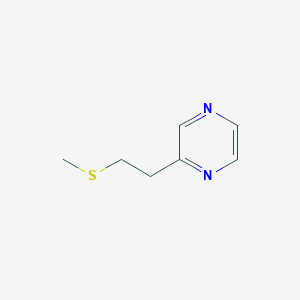
![(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-methanol](/img/structure/B8347059.png)

